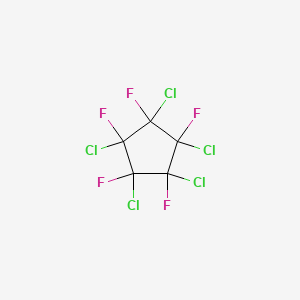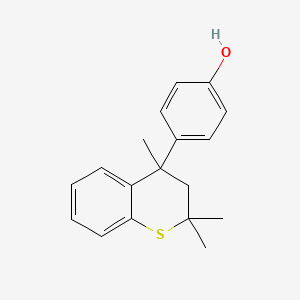
Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzothiopyran-4-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzothiopyran-4-yl)-: is an organic compound with the molecular formula C18H20O2S It is a derivative of phenol and benzothiopyran, characterized by the presence of a hydroxyl group attached to a benzene ring, which is further connected to a dihydrobenzothiopyran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzothiopyran-4-yl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and 2,2,4-trimethyl-1,2-dihydroquinoline.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under controlled conditions, typically involving heating and the use of a solvent like toluene.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzothiopyran-4-yl)- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzothiopyran-4-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), Halogens (Cl2, Br2)
Major Products
Aplicaciones Científicas De Investigación
Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzothiopyran-4-yl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzothiopyran-4-yl)- involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group and benzothiopyran moiety play crucial roles in its reactivity and binding affinity. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity.
Radical Scavenging: Acting as an antioxidant by scavenging free radicals and preventing oxidative damage.
Comparación Con Compuestos Similares
Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzothiopyran-4-yl)- can be compared with other similar compounds, such as:
Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzopyran-4-yl)-: Similar structure but with an oxygen atom instead of sulfur.
Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzofuran-4-yl)-: Contains a furan ring instead of a thiopyran ring.
Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzothiazole-4-yl)-: Features a thiazole ring instead of a thiopyran ring.
These compounds share structural similarities but differ in their chemical properties and reactivity, highlighting the uniqueness of Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzothiopyran-4-yl)-.
Propiedades
Número CAS |
24195-45-7 |
|---|---|
Fórmula molecular |
C18H20OS |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
4-(2,2,4-trimethyl-3H-thiochromen-4-yl)phenol |
InChI |
InChI=1S/C18H20OS/c1-17(2)12-18(3,13-8-10-14(19)11-9-13)15-6-4-5-7-16(15)20-17/h4-11,19H,12H2,1-3H3 |
Clave InChI |
NRZSTQWBQJYRAN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C2=CC=CC=C2S1)(C)C3=CC=C(C=C3)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


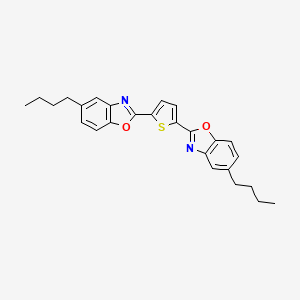

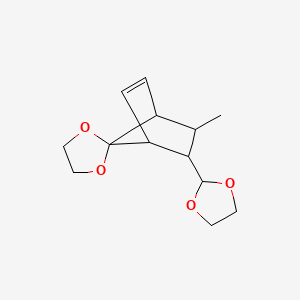
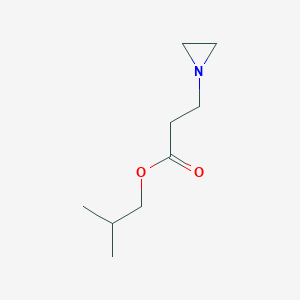
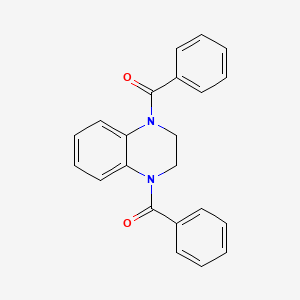
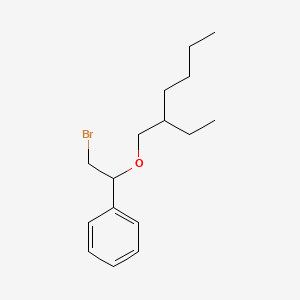
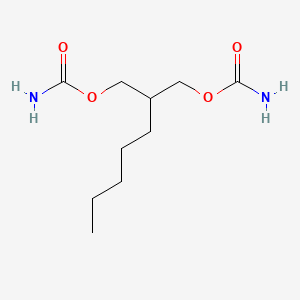
![6-Benzoyl-7-(1h-indol-3-ylmethyl)hexahydrofuro[2,3-c]pyridin-2(3h)-one](/img/structure/B14697928.png)
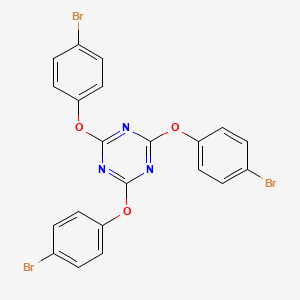
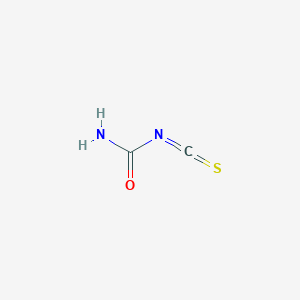

![Bicyclo[1.1.0]butane-1,3-dicarbonitrile](/img/structure/B14697948.png)

